4-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
Description
4-Bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring and a thiazole-containing substituent. The compound’s structure includes a benzenesulfonamide core substituted with a bromine atom at the para-position. The sulfonamide nitrogen is linked to an ethyl group, which connects to a thiazole ring bearing a 4-(trifluoromethyl)phenyl group at position 2 (Fig. 1).
Properties
IUPAC Name |
4-bromo-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrF3N2O2S2/c19-14-5-7-16(8-6-14)28(25,26)23-10-9-15-11-27-17(24-15)12-1-3-13(4-2-12)18(20,21)22/h1-8,11,23H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQBPQBEJJJEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrF3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a thiazole ring, a trifluoromethyl group, and a sulfonamide moiety, contributing to its pharmacological properties.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
This formula indicates the presence of multiple functional groups that enhance its reactivity and interaction with biological targets. The thiazole ring is particularly noted for its role in various pharmacological effects, including antimicrobial and anticancer activities.
Research indicates that this compound may act as an inhibitor of specific sodium channels (Nav1.7 and Nav1.3), which are crucial in pain signaling pathways. This suggests potential analgesic properties, making it a candidate for developing treatments for neuropathic pain.
Antimicrobial and Anticancer Properties
The thiazole moiety in this compound has been associated with various biological activities, including:
- Antimicrobial Activity : Thiazole-containing compounds have shown effectiveness against various pathogens, making them potential candidates for treating infectious diseases.
- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit the growth of different cancer cell lines, suggesting that this compound may also possess anticancer properties.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activities based on substituents:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-Chlorophenyl)-thiazol-2-yl)-benzenesulfonamide | Contains chlorine instead of bromine | Anticonvulsant properties |
| 4-Amino-N-thiazol-2-yl-benzenesulfonamide | Amino group substitution | Antimicrobial activity |
| N-[4-Methoxyphenyl]-thiazol-2-yl-benzenesulfonamide | Methoxy substitution | Anticancer activity |
This table illustrates how slight modifications in the chemical structure can lead to significant differences in biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of thiazole derivatives, including this compound. For instance:
- Synthesis and Evaluation : A study synthesized several thiazole derivatives and evaluated their activity against various cancer cell lines, revealing promising results for those containing similar structural features as our compound .
- Molecular Docking Studies : Computational studies have indicated favorable binding affinities of thiazole-containing sulfonamides to sodium channels, which supports the hypothesis regarding their analgesic potential.
- In Vivo Studies : Preliminary animal studies have suggested that compounds with similar structures exhibit significant analgesic effects, supporting further investigation into their therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
The primary applications of this compound lie in medicinal chemistry, where it is being investigated for its potential as:
- Sodium Channel Blocker : The thiazole moiety has been associated with various pharmacological effects, including the inhibition of sodium channels (Nav1.7 and Nav1.3), which are critical in pain signaling pathways. This suggests potential analgesic properties for treating neuropathic pain.
- Antimicrobial Activity : Compounds containing thiazole rings have shown promise in combating various infectious diseases, making this compound a candidate for further exploration in antimicrobial therapies.
Cancer Research
Research indicates that the compound may exhibit anticancer properties. Thiazole-containing sulfonamides have been linked to interactions with biological targets involved in cancer progression, suggesting that this compound could play a role in cancer treatment strategies.
Enzyme Inhibition Studies
Interaction studies have focused on the binding affinity and inhibitory effects of this compound on specific biological targets. For instance, molecular docking studies can elucidate the binding modes and affinities for sodium channels and other relevant targets, providing insights into its mechanism of action.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of thiazole-containing compounds:
- Study on Sodium Channel Inhibition : Research demonstrated that related sulfonamide compounds effectively inhibited Nav1.7 and Nav1.3 channels, leading to reduced neuronal excitability and pain perception. This supports the hypothesis that 4-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide may also possess similar analgesic effects.
- Anticancer Activity Assessment : Investigations into the anticancer properties of thiazole derivatives revealed that these compounds can induce apoptosis in cancer cells through various mechanisms, including disruption of cellular signaling pathways. The unique structure of this compound may enhance its efficacy against specific cancer types.
Comparison with Similar Compounds
3-Acetyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896607-92-4)
- Key Differences : Replaces the bromine atom with an acetyl group on the benzene ring.
- Implications: The acetyl group may enhance solubility but reduce electrophilic reactivity compared to bromine.
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 338397-07-2)
- Key Differences : Features a benzamide core instead of benzenesulfonamide. The thiazole is directly attached to the central benzene ring.
- Implications : The absence of a sulfonamide group may reduce hydrogen-bonding interactions with target proteins, altering selectivity or potency .
Analogues with Divergent Heterocyclic Systems
4-Bromo-N-(2,4-dichloro-benzoyl)-benzenesulfonamide
- Key Differences : Substitutes the thiazole-ethyl group with a dichlorobenzoyl moiety.
- The dichlorobenzoyl group may enhance hydrophobic interactions with kinase domains .
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Pharmacological Targets
- VEGFR2/VEGFR1 : Compounds like 4-Bromo-N-(2,4-dichloro-benzoyl)-benzenesulfonamide highlight the role of sulfonamides in kinase inhibition .
- GPCRs: Thiazole-containing sulfonamides may interact with adrenoceptors or other GPCRs, as seen in beta-3 adrenoceptor agonists .
Structure-Activity Relationship (SAR) Analysis
Q & A
Basic: What are the recommended synthetic routes and purification methods for synthesizing this compound?
The synthesis typically involves multi-step reactions starting with functionalized thiazole intermediates. For example, a thiazole ring can be constructed via cyclization of thiourea derivatives with α-halo ketones. A key step involves coupling the thiazole-ethylamine moiety to the bromobenzenesulfonamide group under nucleophilic substitution or amidation conditions. Refluxing in absolute ethanol with glacial acetic acid as a catalyst is a common method for analogous sulfonamide-thiazole hybrids . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Yield optimization requires strict control of stoichiometry, reaction time (4–6 hours), and temperature (80–100°C) .
Basic: How is the structural integrity of this compound validated in academic research?
X-ray crystallography is the gold standard for confirming molecular geometry. For example, sulfonamide-thiazole derivatives crystallize in monoclinic systems (space group P2₁/c) with bond lengths and angles consistent with sulfonamide S–N (1.63 Å) and thiazole C–S (1.72 Å) bonds . Complementary techniques include:
- ¹H/¹³C NMR : Key signals include the sulfonamide NH (~9.2 ppm, singlet) and trifluoromethyl CF₃ (~115 ppm in ¹³C) .
- HRMS : Molecular ion peaks ([M+H]⁺) should match theoretical m/z within 3 ppm error .
Advanced: What strategies are employed to establish structure-activity relationships (SAR) for this compound?
SAR studies focus on modifying substituents on the thiazole and benzenesulfonamide moieties. For example:
- Replacing the 4-(trifluoromethyl)phenyl group on the thiazole with electron-withdrawing groups (e.g., nitro) enhances electrophilic reactivity but may reduce solubility.
- Introducing bulky substituents on the sulfonamide nitrogen (e.g., methyl, ethyl) can sterically hinder target binding, as shown in beta-3 adrenergic receptor agonist studies .
Methodologically, iterative synthesis of analogs followed by in vitro bioassays (e.g., IC₅₀ measurements) and computational docking (AutoDock Vina) is standard .
Advanced: How is the biological activity of this compound evaluated in target validation studies?
Potency is assessed using:
- Enzyme inhibition assays : For example, beta-3 adrenergic receptor activation is quantified via cAMP accumulation in HEK-293 cells transfected with the receptor (EC₅₀ = 3.6 nM observed in related compounds) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations ranging from 1 nM to 100 µM .
- Selectivity profiling : Cross-testing against related targets (e.g., beta-1/beta-2 adrenergic receptors) ensures >600-fold selectivity .
Advanced: How are contradictions in reported biological data resolved?
Discrepancies in activity data (e.g., conflicting EC₅₀ values) often arise from assay conditions. Mitigation strategies include:
- Standardizing protocols : Fixed incubation times (e.g., 30 minutes for cAMP assays) and cell passage numbers (<20) .
- Control compounds : Using reference agonists/antagonists (e.g., isoproterenol for beta receptors) to calibrate responses .
- Meta-analysis : Comparing crystallographic data (e.g., binding pose in Protein Data Bank entries) with molecular dynamics simulations to explain potency variations .
Advanced: What computational methods are used to predict binding modes and pharmacokinetics?
- Docking studies : Glide or GOLD software to model interactions with targets (e.g., beta-3 adrenergic receptor’s hydrophobic pocket accommodating the trifluoromethyl group) .
- ADME prediction : SwissADME or pkCSM to estimate logP (2.5–3.2), bioavailability (70–80%), and CYP450 metabolism (CYP3A4 primary pathway) .
- MD simulations : GROMACS to assess binding stability over 100-ns trajectories .
Advanced: How is solubility and formulation addressed for in vivo studies?
- Co-solvent systems : Use 10% DMSO + 40% PEG-400 in saline for intravenous administration .
- Nanoparticulate formulations : Encapsulation in PLGA nanoparticles (size: 150–200 nm) improves oral bioavailability from 20% to 55% in rodent models .
- pH adjustment : Buffering to pH 7.4 with phosphate buffers prevents sulfonamide precipitation .
Advanced: What methods are used to evaluate stability under physiological conditions?
- Forced degradation studies : Incubation at 40°C/75% RH for 4 weeks (ICH guidelines) with HPLC monitoring. Degradation products (e.g., hydrolyzed sulfonamide) are identified via LC-MS .
- Plasma stability assays : Incubation in rat plasma (37°C, 1 hour) followed by protein precipitation and LC-MS/MS quantification .
Advanced: What alternative synthetic routes exist for scale-up?
- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes (yield: 85% vs. 65% conventional) .
- Flow chemistry : Continuous-flow reactors with immobilized catalysts (e.g., Pd/C for Suzuki couplings) enable gram-scale production .
Advanced: How are analytical methods validated for quality control?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
